molecular formula C13H14F3N B6181255 rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane CAS No. 2613300-11-9

rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B6181255
CAS No.: 2613300-11-9
M. Wt: 241.3
InChI Key:
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Description

Rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane, also known as BTA-1, is a bicyclic azabicyclic compound that has been widely studied for its potential applications in the field of synthetic chemistry. BTA-1 is an important building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. BTA-1 has also been studied for its potential use in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane has been widely studied for its potential applications in the field of synthetic chemistry. It has been used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. In addition, this compound has been studied for its potential use in medicinal chemistry, biochemistry, and pharmacology. In particular, this compound has been used as a substrate for the synthesis of peptides and proteins, and has also been used to study the mechanism of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane is not fully understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic centers in the target molecule and forming a covalent bond. This reaction is believed to be the basis for the synthesis of a variety of compounds using this compound as a building block.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have some anti-inflammatory properties, and has been used in the treatment of some inflammatory diseases. In addition, this compound has been shown to have some antioxidant properties, and has been used in the treatment of some oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The use of rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively simple. In addition, this compound is a versatile building block, and can be used in the synthesis of a wide variety of compounds. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, and its biochemical and physiological effects have not been extensively studied.

Future Directions

The potential future directions for the use of rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane include further research into its mechanism of action, biochemical and physiological effects, and potential applications in medicinal chemistry, biochemistry, and pharmacology. In addition, further studies could be conducted to investigate the potential of this compound as a substrate for the synthesis of peptides and proteins. Finally, further research could be conducted to explore the potential of this compound as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products.

Synthesis Methods

Rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane can be synthesized through a number of different methods. The most commonly used method is the Mitsunobu reaction, which involves the reaction of a carbonyl compound with an alcohol in the presence of a phosphine catalyst. The reaction is carried out at room temperature and can be completed in a few hours. Other methods for synthesizing this compound include the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction and the Cu-catalyzed Stille reaction.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane involves a series of reactions starting from commercially available starting materials. The key steps include the formation of the bicyclic ring system, introduction of the benzyl and trifluoromethyl groups, and resolution of the racemic mixture to obtain the desired enantiomer.", "Starting Materials": ["Cyclopentadiene", "Benzylamine", "Trifluoroacetic acid", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Methanol", "Ethanol"], "Reaction": ["Step 1: Cyclopentadiene is reacted with trifluoroacetic acid in the presence of sodium borohydride to form the bicyclic ring system.", "Step 2: The resulting product is then reacted with benzylamine in the presence of sodium hydroxide to introduce the benzyl group.", "Step 3: The trifluoromethyl group is introduced by reacting the intermediate with trifluoroacetic acid and sodium borohydride.", "Step 4: The racemic mixture is resolved by reacting with a chiral resolving agent such as tartaric acid or diethyl tartrate.", "Step 5: The desired enantiomer is obtained by separation and purification using standard techniques such as column chromatography or recrystallization."] }

2613300-11-9

Molecular Formula

C13H14F3N

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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